molecular formula C10H8F6S B6196158 (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol CAS No. 2728726-37-0

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B6196158
CAS No.: 2728726-37-0
M. Wt: 274.2
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Description

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with an ethanethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Addition: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of catalysts.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Trifluoromethyl-substituted derivatives.

    Addition: Halogenated products.

Scientific Research Applications

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both trifluoromethyl groups and a thiol group, which confer distinct chemical reactivity and potential biological activity. Its combination of lipophilicity and reactivity makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2728726-37-0

Molecular Formula

C10H8F6S

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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